1-(3-Morpholinopropyl)Piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(3-piperazin-1-ylpropyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1(4-13-6-2-12-3-7-13)5-14-8-10-15-11-9-14/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJPLMDQJPJCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371775 | |
| Record name | 1-(3-Morpholinopropyl)Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436852-18-5 | |
| Record name | 1-(3-Morpholinopropyl)Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 436852-18-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Derivatization Strategies for 1 3 Morpholinopropyl Piperazine and Its Analogues
General Synthetic Routes for Piperazine (B1678402) and Morpholine (B109124) Derivatives
The foundational components of 1-(3-morpholinopropyl)piperazine are the piperazine and morpholine rings. A variety of synthetic strategies have been developed to access these important heterocyclic systems.
Multi-step Synthetic Pathways
The construction of the piperazine ring can be achieved through several multi-step sequences. A common industrial method involves the reaction of ethylenediamine (B42938) with 1,2-dichloroethane. Another approach is the cyclization of diethanolamine (B148213) with ammonia. For substituted piperazines, a modular synthesis can involve the nucleophilic displacement of cyclic sulfamidates derived from amino acids, followed by a highly diastereoselective intramolecular hydroamination. organic-chemistry.org The synthesis of 2-phenylpiperazine, for example, can be accomplished by reacting bromo-phenyl-acetic acid ethyl ester with ethylenediamine to form 3-phenyl-piperazin-2-one, which is then reduced using a strong reducing agent like lithium aluminum hydride. researchgate.net
Morpholine and its derivatives are also synthesized through various multi-step pathways. A prevalent method involves the acid-catalyzed cyclization of diethanolamine. researchgate.net Another key strategy is the intramolecular Williamson ether synthesis from 2-(alkylamino)ethanols. More complex substituted morpholines can be prepared through reactions such as the palladium-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ iron(III)-catalyzed heterocyclization to yield disubstituted and trisubstituted morpholines with good diastereoselectivity. organic-chemistry.org
Key Reaction Types and Reagents in Derivative Synthesis
A wide array of reactions and reagents are employed in the synthesis of piperazine and morpholine derivatives. These reactions allow for the introduction of various functional groups, tuning the properties of the final compounds.
N-Alkylation: This is a fundamental reaction for derivatizing the nitrogen atoms of piperazine and morpholine. It is typically achieved through nucleophilic substitution with alkyl halides or by reductive amination with aldehydes or ketones in the presence of a reducing agent. nih.gov
N-Acylation: The reaction of piperazine or morpholine with acyl chlorides or carboxylic acids (using coupling agents) leads to the formation of amides. This is a common strategy for creating diverse libraries of compounds. researchgate.net
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for synthesizing N-arylpiperazines and N-arylmorpholines from aryl halides. organic-chemistry.org
Three-Component Reactions: Innovative one-pot, three-component reactions have been developed for the efficient synthesis of morpholine derivatives. For instance, a copper-catalyzed domino reaction between terminal alkynes, isocyanates, and oxiranes provides a rapid route to substituted morpholines. thieme-connect.com
| Reaction Type | Key Reagents | Purpose |
| N-Alkylation | Alkyl halides, Aldehydes/Ketones + Reducing Agents | Introduces alkyl substituents on the nitrogen atom(s). |
| N-Acylation | Acyl chlorides, Carboxylic acids + Coupling Agents | Forms amide derivatives. |
| N-Arylation | Aryl halides, Palladium catalysts, Ligands | Introduces aryl substituents on the nitrogen atom(s). |
| Cyclization | Diethanolamine + Acid, Ethylenediamine + Dihaloalkanes | Forms the core heterocyclic ring structure. |
Targeted Synthesis of this compound and its Analogues
The direct synthesis of this compound typically involves the coupling of a piperazine synthon with a 3-morpholinopropyl synthon.
A common and straightforward method is the nucleophilic substitution reaction between piperazine and 4-(3-chloropropyl)morpholine. In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the propyl chain and displacing the chloride leaving group to form the desired product.
Derivatization at the Piperazine Nitrogen
The free secondary amine on the piperazine ring of this compound is a key site for further chemical modification, allowing for the creation of a vast number of analogues. This is often exploited in drug discovery to modulate the compound's properties.
Common derivatization strategies at this position include:
N-Alkylation: Reaction with various alkyl halides or reductive amination with aldehydes or ketones.
N-Acylation: Formation of amides by reacting with acyl chlorides or activated carboxylic acids.
N-Sulfonylation: Introduction of a sulfonyl group by reacting with sulfonyl chlorides.
N-Arylation: Palladium-catalyzed coupling with aryl halides to introduce aromatic substituents.
| Derivative Type | Example Reactant | Resulting Moiety |
| N-Alkyl | Benzyl chloride | 4-Benzyl-1-(3-morpholinopropyl)piperazine |
| N-Acyl | Acetyl chloride | 1-Acetyl-4-(3-morpholinopropyl)piperazine |
| N-Aryl | 1-Bromo-4-fluorobenzene | 1-(4-Fluorophenyl)-4-(3-morpholinopropyl)piperazine |
| N-Sulfonyl | Methanesulfonyl chloride | 1-(Methylsulfonyl)-4-(3-morpholinopropyl)piperazine |
Structural Modifications on the Morpholine Ring
Altering the morpholine ring of this compound offers another avenue for creating new analogues. These modifications are typically introduced into the morpholine-containing starting material before its attachment to the piperazine ring. For instance, starting with a substituted diethanolamine in the morpholine synthesis will result in a substituted morpholine ring in the final product. Chiral amino alcohols can be used to generate enantiomerically pure morpholine derivatives. organic-chemistry.org
Linking Strategies for Hybrid Compound Synthesis
The this compound moiety can serve as a versatile linker to connect two different molecular scaffolds, creating hybrid compounds. The three-carbon propyl chain provides flexibility, and the reactive piperazine nitrogen allows for covalent attachment to other molecules of interest. For example, the piperazine nitrogen can be acylated with a carboxylic acid of another pharmacophore to form an amide-linked hybrid molecule. This strategy is employed to combine the physicochemical properties of the morpholinopropylpiperazine unit with the biological activity of another compound. For example, piperazine and morpholine moieties have been linked to substituted pyrimidines to generate novel antimicrobial agents. researchgate.net
Advanced Synthetic Techniques in the Generation of Analogues
The generation of analogues of this compound often requires sophisticated synthetic strategies to achieve structural diversity and complexity. Advanced techniques enable the precise construction of cyclic systems and the introduction of specific stereochemical features, which are crucial for exploring the structure-activity relationships of these compounds.
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis stands out as a powerful tool for the formation of heterocyclic structures, including the piperazine and morpholine rings central to the target compound's analogues. researchgate.net These methods offer high efficiency and functional group tolerance under mild reaction conditions. nih.govnih.gov
One prominent strategy involves the palladium-catalyzed intramolecular aza-Wacker-type cyclization. nih.govrsc.org This reaction type can be employed to construct nitrogen-containing heterocycles from appropriately designed acyclic precursors. For instance, a substrate containing an amine and a suitably positioned olefin can undergo cyclization in the presence of a palladium(II) catalyst. The process typically involves the nucleophilic attack of the nitrogen atom onto the palladium-activated double bond, followed by subsequent reaction steps to yield the cyclic product. nih.gov Researchers have successfully used this approach to create a variety of highly substituted aza[3.1.0]bicycles from vinyl cyclopropanecarboxamides, demonstrating the method's utility in generating conformationally restricted frameworks. nih.gov
Another versatile method is the palladium-catalyzed [3+2] cycloaddition of vinylcyclopropanes with various partners, such as 1-azadienes. nih.govresearchgate.net This reaction proceeds through the ring-opening of the vinylcyclopropane (B126155) to form a zwitterionic allylpalladium intermediate, which then reacts with a dipolarophile to construct a five-membered ring. nih.gov While this specific example leads to cyclopentanes, the underlying principle of palladium-catalyzed cycloaddition is broadly applicable to the synthesis of various heterocyclic systems by choosing appropriate starting materials.
Furthermore, palladium-catalyzed carboamination reactions have been effectively used to synthesize piperazines in high yields. researchgate.net The diastereoselective hydrogenation of a chiral pyrazine (B50134) derivative using a palladium catalyst is another efficient strategy for producing piperazine analogues with controlled stereochemistry. scispace.com These approaches highlight the versatility of palladium catalysis in constructing the core structures of complex piperazine-containing molecules.
Stereoselective Synthesis for Defined Chiral Centers
The introduction of chiral centers with defined stereochemistry is a critical aspect of modern drug discovery and development, as different stereoisomers can exhibit distinct biological activities. Stereoselective synthesis ensures the production of a single, desired isomer, avoiding the complexities of separating and testing mixtures.
For analogues of this compound, chirality can be introduced into either the morpholine or piperazine ring, or on the propyl linker. A key approach involves the use of chiral starting materials derived from natural sources, such as amino acids. For example, a polymer-supported synthesis has been developed for morpholine-3-carboxylic acid derivatives starting from immobilized serine or threonine. nih.gov This solid-phase synthesis allows for the construction of N-alkyl-N-sulfonyl/acyl intermediates, which are then cyclized. The inclusion of a reducing agent like triethylsilane during cleavage from the resin can lead to the stereoselective formation of the final morpholine ring with a specific configuration at the newly formed stereocenter. nih.gov
Stereochemical studies are crucial to confirm the configuration of these newly formed chiral centers. Such studies have revealed the formation of stable N-acylmorpholine rotamers, which adds another layer of conformational complexity to the synthesized molecules. nih.gov These techniques, initially developed for morpholine derivatives, provide a template for the stereoselective synthesis of chiral analogues of this compound, enabling the creation of molecules with precisely defined three-dimensional structures.
Structural Elucidation Methodologies for Synthesized Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation for organic molecules. researchgate.netresearchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. researchgate.net For more complex structures where 1D spectra may be overcrowded, two-dimensional (2D) NMR techniques are employed. researchgate.net Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide information on the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular framework. researchgate.net
Mass spectrometry (MS) is another indispensable tool, primarily used to determine the molecular weight and elemental composition of a compound. nih.govpreprints.org High-resolution mass spectrometry (HRMS), often using techniques like Fourier transform-ion cyclotron resonance (FT-ICR), can provide highly accurate mass measurements, which helps in confirming the molecular formula. nih.govpreprints.org Tandem mass spectrometry (MS/MS or MSⁿ) involves the fragmentation of a selected ion, and the resulting fragmentation pattern provides valuable structural information, helping to piece together the different components of the molecule. preprints.orgresearchgate.net For instance, in the analysis of piperazine derivatives, fragmentation can lead to characteristic ions corresponding to the piperazine ring or its substituents. preprints.orgresearchgate.net
The table below summarizes the mass spectrometric data for a synthesized piperazine derivative, illustrating the use of accurate mass measurements and isotopic distribution to confirm its structure. preprints.org
| Ion | Calculated m/z | Measured m/z | RMS Error (ppm) | Relative Intensity (%) |
| [M+H]⁺ | 304.23803 | 304.23882 | 1.6 | 100.0 |
| [M+H+1]⁺ | 305.24139 | 305.23886 | 1.7 | 20.1 |
| [M+H+2]⁺ | 306.24474 | 306.23901 | 2.2 | 2.1 |
For crystalline compounds, X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the crystal lattice. researchgate.netnih.gov This technique was used to characterize novel 2-(benzimidazol-2-yl)quinoxalines bearing morpholine and piperazine substituents, confirming their molecular structure and stereochemistry unequivocally. nih.gov
The following table presents typical ¹H NMR chemical shift assignments for a related N-(3-aminopropyl)morpholine structure, which is a key precursor.
| Assignment | Chemical Shift (ppm) |
| -CH₂-N (propyl) | 2.65 (t) |
| -CH₂- (middle of propyl) | 1.60 (quint) |
| -CH₂-N (morpholine) | 2.35 (t) |
| -CH₂-O- (morpholine) | 3.65 (t) |
| -NH₂ | 1.25 (s, br) |
Note: Data is illustrative for a related precursor structure. Shifts are approximate and can vary based on solvent and other factors.
By integrating the data from these complementary techniques—NMR for connectivity, MS for molecular formula and fragmentation, and X-ray crystallography for 3D structure—chemists can confidently elucidate the structures of newly synthesized analogues of this compound. nih.govnih.govresearchgate.net
Mechanisms of Action and Molecular Interactions of 1 3 Morpholinopropyl Piperazine Derivatives
Elucidation of Molecular Targets
The therapeutic potential of 1-(3-morpholinopropyl)piperazine derivatives stems from their ability to interact with various biological targets, including enzymes, receptors, and ion channels.
Enzyme Inhibition and Active Site Interactions
Derivatives of this compound have demonstrated significant inhibitory activity against several enzymes. For instance, certain benzimidazole (B57391) derivatives incorporating a piperazine (B1678402) or morpholine (B109124) structure have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The inhibitory mechanism is believed to involve the formation of hydrogen bonds or electrostatic interactions between the piperazine moiety and specific residues within the enzyme's active site, thereby stabilizing the enzyme-inhibitor complex. nih.gov
Similarly, piperazinyl- and morpholinyl-quinoline derivatives have shown a high capacity to inhibit metabolic enzymes such as human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE). researchgate.net While these heterocyclic rings may not always function as the primary pharmacophore, they play a crucial role in orienting the molecule within the enzyme's active site. researchgate.net Structure-activity relationship (SAR) studies on quinazoline (B50416) derivatives with a morpholine ring have highlighted the importance of specific substitutions for potent enzyme inhibition, with certain compounds demonstrating strong H-bonding with amino acids in the active site. e3s-conferences.org
Receptor Agonism, Antagonism, and Allosteric Modulation
The piperazine scaffold is a common feature in ligands targeting a variety of receptors, acting as agonists, antagonists, or allosteric modulators. jocpr.com Derivatives have been designed to interact with neurotransmitter receptors, including dopamine (B1211576) and serotonin (B10506) receptors. For example, SLV313, a piperazine derivative, acts as a full 5-HT1A receptor agonist and a full D2/3 receptor antagonist, suggesting its potential as an atypical antipsychotic. ijrrjournal.com
Furthermore, some piperazine derivatives exhibit dual activity, acting as antagonists for both histamine (B1213489) H3 receptors (H3R) and sigma-1 receptors (σ1R). nih.govnih.gov This dual antagonism is considered a promising approach for developing novel pain therapies. nih.gov The piperazine ring is a key structural element for this dual activity, influencing the ligand's affinity for both receptor types. nih.govnih.gov
Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, is another mechanism of action for these derivatives. nih.gov This can lead to more selective and potentially safer therapeutic agents. nih.gov For instance, certain 1-aryl-2-aminoimidazoline derivatives have been identified as negative allosteric modulators (NAMs) of the human mu-opioid receptor (MOP). nih.gov Similarly, diphenyl-1,2,4-oxadiazole analogues have been developed as NAMs of the RXFP3 receptor, showing potential for treating alcohol use disorder. nih.gov
Ion Channel Blockade Mechanisms
The interaction of this compound derivatives with ion channels represents another important mechanism of action. While direct studies on this specific compound are limited, the broader class of piperazine derivatives has been shown to modulate ion channel activity. The versatile structure of the piperazine ring allows for modifications that can lead to interactions with various ion channels, contributing to their diverse pharmacological effects. researchgate.net
Structural Basis of Activity and Selectivity
The biological activity and selectivity of this compound derivatives are intrinsically linked to their three-dimensional structure and the specific chemical features of the molecule.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective drugs. For piperazine derivatives, SAR studies have provided valuable insights into the structural requirements for various pharmacological activities. nih.goveurekaselect.comresearchgate.net
For example, in the context of α-glucosidase inhibition, the substitution pattern on the benzimidazole ring of morpholine and piperazine derivatives significantly affects their inhibitory potential. nih.gov Similarly, for dual H3/σ1 receptor antagonists, the nature of the basic moiety (piperidine vs. piperazine) and the length of the alkyl linker have been shown to be critical for affinity and selectivity. nih.govnih.gov Replacing a piperazine ring with a piperidine (B6355638) ring can dramatically alter the affinity for the σ1 receptor while maintaining affinity for the H3 receptor. nih.govnih.gov
Quantitative structure-activity relationship (QSAR) analyses of aryl alkanol piperazine derivatives have identified specific molecular descriptors that influence their antidepressant activities, providing a basis for the design of new compounds with improved properties. nih.gov SAR studies on morpholine derivatives have also revealed that specific substitutions are crucial for their activity as caspase 3 inhibitors and for their anticancer properties. e3s-conferences.org
Role of the Piperazine Ring in Ligand-Target Binding
The piperazine ring is a key structural motif in medicinal chemistry, often considered a "privileged structure" due to its frequent appearance in biologically active compounds. jocpr.comnih.gov Its six-membered ring containing two nitrogen atoms at opposite positions provides a unique combination of properties. nih.govresearchgate.net
The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and donors, facilitating strong interactions with biological targets. nih.govresearchgate.net This feature is critical for the binding of piperazine derivatives to the active sites of enzymes and the binding pockets of receptors. nih.govmdpi.com The piperazine moiety can also enhance the water solubility and oral bioavailability of drug candidates, which are important pharmacokinetic properties. nih.govnih.govmdpi.com
Role of the Morpholine Moiety in Molecular Recognition
The morpholine ring, a heterocyclic motif containing both an amine and an ether functional group, plays a significant role in the molecular recognition of derivatives of this compound. wikipedia.orgebi.ac.uk Its utility in medicinal chemistry stems from its unique structural and physicochemical properties. ebi.ac.uk The presence of the ether oxygen atom withdraws electron density from the nitrogen atom, which makes the morpholine nitrogen less basic than structurally similar secondary amines like piperidine. wikipedia.org This modulation of basicity can be crucial for optimizing interactions with biological targets.
Computational Approaches to Mechanism Elucidation
Computational chemistry provides powerful tools for investigating the mechanisms of action of bioactive compounds at a molecular level. For derivatives of this compound, techniques such as molecular docking, molecular dynamics simulations, and quantum chemical calculations are employed to elucidate binding modes, predict affinities, and understand the electronic properties that govern their interactions with biological targets. research-nexus.netnih.govnih.govresearchgate.net
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This technique is instrumental in understanding the binding interactions of piperazine derivatives with their target proteins. nih.govindexcopernicus.com Studies have successfully used docking to analyze the interactions of piperazine analogs with various enzymes and receptors, such as thymidine (B127349) phosphorylase, monoamine oxidase B (MAOB), and sigma-1 (σ1) receptors. research-nexus.netnih.govnih.gov
In these studies, docking simulations reveal key binding interactions, which are often dominated by hydrogen bonds and hydrophobic contacts. For example, molecular docking of potent piperazine-based inhibitors of thymidine phosphorylase showed that the compounds form strong hydrogen bonding networks with active site residues of the enzyme. nih.gov Similarly, docking studies on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate predicted its inhibitory characteristics against MAOB by identifying its binding mode within the enzyme's active site. research-nexus.netjksus.org The binding affinity is often quantified by a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. researchgate.net These computational analyses help establish a structure-activity relationship (SAR) and guide the design of new, more potent derivatives. nih.gov
Table 1: Examples of Molecular Docking Studies on Piperazine Derivatives
| Derivative Class | Target Protein | Key Findings | Reference |
| Piperazine analogs | Thymidine Phosphorylase | Potent inhibitory potential (IC50 values 0.2-42.2 µM); established strong H-bonds with active site residues. | nih.gov |
| Benzylpiperazine derivatives | σ1 Receptor | Compound 15 showed high affinity (Ki = 1.6 nM) and selectivity; docking confirmed binding mode. | nih.gov |
| 1-Phenylpiperazin-1,4-diium nitrate monohydrate | Monoamine Oxidase B (MAOB) | Compound identified as a potential inhibitor, comparable to known selective inhibitors. | research-nexus.netjksus.org |
| Monoketone curcumin (B1669340) derivatives (piperidone-based) | Dengue Virus NS2B/NS3 Protease | Derivative 5 had a better docking score (-6.40 kcal/mol) than the standard, Panduratin A (-5.18 kcal/mol). | researchgate.net |
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into the conformational changes and stability of ligand-receptor complexes. nih.gov For piperazine derivatives, extended MD simulations can confirm the stability of binding poses predicted by molecular docking. nih.gov
In a study on phenyl-piperazine scaffolds as eIF4A1 inhibitors, all-atom explicit solvent MD simulations were performed for time periods ranging from 300 nanoseconds to 3 microseconds. nih.gov These simulations, conducted under an NPT (isothermal-isobaric) ensemble to mimic laboratory conditions, demonstrated that the ligand remained stably bound in the ATP-binding site of the protein. The simulations revealed rapid domain closure upon ligand binding, with the system equilibrating to a lower energy state, which was sustained throughout the simulation. nih.gov Such analyses are crucial for confirming that the docked conformation is not just a transient state but a stable and energetically favorable one, thereby validating the proposed binding mode. nih.gov
Table 2: Typical Parameters for Molecular Dynamics Simulations of Piperazine Derivatives
| Parameter | Description | Example Value/Setting | Reference |
| Simulation Software | Program used for MD simulations | Desmond Molecular Dynamics System | nih.gov |
| Ensemble | Statistical ensemble representing thermodynamic conditions | NPT (Isothermal-Isobaric) | nih.gov |
| Temperature | Simulated system temperature | 300 K | nih.gov |
| Pressure | Simulated system pressure | 1.01325 bar | nih.gov |
| Simulation Time | Duration of the simulation | 300 ns - 3 µs | nih.gov |
| System | Ligand-protein complex in solvent | Phenyl-piperazine scaffold with eIF4A1 in explicit solvent | nih.gov |
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of piperazine derivatives. research-nexus.netjksus.org These methods provide a fundamental understanding of the molecule's properties that govern its biological activity. jksus.org
Studies on piperazine derivatives like 1-phenylpiperazin-1,4-diium nitrate monohydrate have used DFT methods with various basis sets (e.g., B3LYP-D/6-311++G, WB97XD/6-311++G ) to optimize the molecular geometry. jksus.orgresearchgate.net The results often show a strong correlation between calculated and experimental bond lengths and angles. research-nexus.netjksus.org
Key analyses performed using quantum chemical calculations include:
Molecular Electrostatic Potential (MEP): This analysis identifies the electrophilic and nucleophilic sites on the molecule, which are crucial for predicting non-covalent interactions like hydrogen bonding. research-nexus.netresearchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to understand chemical reactivity and kinetic stability. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis elucidates intra- and intermolecular interactions, such as charge transfer reactions between donor and acceptor orbitals, providing insight into the nature of hydrogen bonds. research-nexus.netresearchgate.net
Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within the crystal structure of the compound. research-nexus.net
These theoretical calculations complement experimental data and provide a deeper understanding of the molecular characteristics that position these compounds as candidates for therapeutic applications. research-nexus.net
Table 3: Quantum Chemical Calculation Methods Applied to Piperazine Derivatives
| Method/Analysis | Purpose | Example Application | Reference |
| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of electronic properties. | B3LYP-D and WB97XD functionals used to study 1-phenylpiperazin-1,4-diium nitrate monohydrate. | research-nexus.netjksus.org |
| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites to predict intermolecular interactions. | Used to identify sites that favor hydrogen bond formation. | research-nexus.netresearchgate.net |
| Natural Bond Orbital (NBO) | Study of electronic exchanges and charge transfer between donor and acceptor orbitals. | Analysis of intra- and intermolecular hydrogen bonds. | research-nexus.netresearchgate.net |
| Hirshfeld Surface Analysis | Discernment of intermolecular interactions in the crystal structure. | Analysis of C-H···π interactions in 1-phenylpiperazin-1,4-diium nitrate monohydrate. | researchgate.net |
| Frontier Molecular Orbitals (HOMO-LUMO) | Investigation of chemical reactivity and kinetic stability. | Evaluation of electronic absorption spectra. | researchgate.net |
Metabolism and Pharmacokinetic Investigations of 1 3 Morpholinopropyl Piperazine Derivatives
In Vitro Metabolic Stability Studies
In vitro metabolic stability studies are fundamental in early drug discovery to predict the in vivo clearance of a compound. These assays typically utilize liver fractions, such as microsomes and cytosol, which contain the primary enzymes responsible for drug metabolism.
Microsomal and Cytosolic Metabolism Evaluation
The metabolic stability of piperazine-containing compounds is often evaluated using liver microsomes from various species, including humans, rats, and mice. nih.gov These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism. Studies have shown that some piperazin-1-ylpyridazine derivatives can be rapidly metabolized in mouse and human liver microsomes, with half-lives as short as 2 to 3 minutes. nih.gov The rapid clearance observed in these in vitro systems is a strong indicator of high in vivo intrinsic clearance. nih.gov
The cytosol fraction, containing soluble enzymes, is also utilized to assess the contribution of non-CYP enzymes to the metabolism of these compounds. The combination of microsomal and cytosolic assays provides a more comprehensive picture of a compound's metabolic fate.
Identification of Key Metabolic Pathways
The biotransformation of 1-(3-morpholinopropyl)piperazine derivatives, like other piperazine-containing drugs, involves several well-established metabolic reactions. researchgate.net These pathways are crucial in determining the pharmacological and toxicological profile of the parent compound and its metabolites.
Aliphatic Hydroxylation
Aliphatic hydroxylation is a common metabolic pathway for many drug molecules. nih.govresearchgate.netelsevierpure.comnih.gov This reaction involves the introduction of a hydroxyl group (-OH) onto an aliphatic carbon atom, often catalyzed by CYP enzymes. For derivatives of this compound, the propyl chain connecting the morpholine (B109124) and piperazine (B1678402) rings presents a likely site for this type of oxidation. This process can lead to the formation of more polar metabolites that are more readily excreted from the body.
Piperazine Ring Oxidation and Dealkylation
The piperazine ring itself is a major site of metabolic activity. researchgate.net Common biotransformations include:
N-oxidation: The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides. researchgate.net
Hydroxylation: The carbon atoms of the piperazine ring can be hydroxylated. researchgate.net
N-dealkylation: This is a significant metabolic pathway where an alkyl group attached to a piperazine nitrogen is removed. researchgate.netacs.orgnih.govnih.govsemanticscholar.org This process is catalyzed by CYP450 enzymes and involves the initial hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that spontaneously breaks down. nih.gov For instance, in many piperazine-containing drugs, N-dealkylation is a predominant metabolic reaction. acs.orgnih.gov
Ring Cleavage: The piperazine ring can be opened, leading to the formation of N-substituted ethylenediamines. researchgate.net
The specific enzymes involved can vary, but CYP3A4, CYP2D6, CYP1A2, and CYP2C19 have been identified as key players in the metabolism of various piperazine derivatives. nih.govresearchgate.net
Other Biotransformation Mechanisms
Beyond the primary pathways, other biotransformation mechanisms can also occur:
N-glucuronidation and N-sulfation: These are phase II conjugation reactions where glucuronic acid or a sulfate (B86663) group is attached to the nitrogen atoms of the piperazine ring, increasing water solubility for excretion. researchgate.net
Formation of Carbamoyl Glucuronide and Glutathione (B108866) Adducts: These represent less common but important metabolic pathways that can sometimes be associated with the formation of reactive metabolites. researchgate.net
Ring Contraction: In some instances, a novel metabolic activation of a 1,3-disubstituted piperazine has been observed, leading to a contraction of the piperazine ring to form a substituted imidazoline. nih.govresearchgate.net This complex mechanism involves an initial oxidation of the piperazine ring, followed by trapping with glutathione and subsequent intramolecular rearrangement. nih.govresearchgate.net
Metabolite Profiling and Identification Techniques
Identifying the metabolites of a drug candidate is crucial for understanding its complete pharmacokinetic and safety profile. A combination of in silico (computer-based) prediction tools and in vitro and in vivo experiments is often employed.
In silico tools can predict potential sites of metabolism on a molecule, guiding subsequent experimental work. nih.govnih.gov In vitro studies using liver microsomes, S9 fractions, and hepatocytes generate metabolites that can be analyzed. nih.gov In vivo studies in animal models provide a more complete picture of the metabolites formed in a whole organism. nih.gov
The primary analytical technique used for metabolite profiling and identification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govrsc.orgnih.gov This powerful technique allows for the separation of the parent drug from its metabolites and provides structural information based on their mass-to-charge ratio and fragmentation patterns. High-resolution mass spectrometry is often used to determine the elemental composition of metabolites with high accuracy. nih.govresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy can also be used to definitively elucidate the structure of isolated metabolites. nih.govresearchgate.net
Implications of Metabolism for Compound Development and Design
The metabolic fate of this compound and its derivatives is a critical consideration in drug discovery and development. Understanding the metabolic pathways and the resulting metabolites is paramount for optimizing lead compounds to enhance their efficacy, improve their pharmacokinetic profiles, and minimize potential toxicity. The inherent reactivity and metabolic liabilities of the piperazine and morpholine moieties necessitate a strategic approach to compound design.
Insights from metabolic studies of various piperazine-containing drugs have revealed several common transformation pathways. These include N-dealkylation, oxidation of the piperazine ring to form lactams, and aromatic hydroxylation if an aryl group is present. For instance, studies on 1-(3-trifluoromethylphenyl)piperazine (TFMPP) showed extensive metabolism through hydroxylation of the aromatic ring and degradation of the piperazine moiety itself. nih.gov Such metabolic transformations can significantly alter the pharmacological activity and clearance of the parent compound.
Furthermore, the metabolic activation of the piperazine ring can lead to the formation of reactive metabolites, which is a key concern in drug development due to the potential for idiosyncratic adverse drug reactions. nih.gov Research on certain anti-cancer drugs has shown that the piperazine ring can be bioactivated to form reactive intermediates. nih.gov However, the chemical environment surrounding the piperazine ring plays a crucial role in this activation. nih.gov For example, the presence of electron-withdrawing groups can mitigate this bioactivation. nih.gov
A significant aspect of the metabolism of piperazine derivatives is their interaction with drug transporters like P-glycoprotein (P-gp). Some piperazine derivatives have been identified as potent P-gp inhibitors. nih.gov This can have profound implications for drug-drug interactions, potentially altering the pharmacokinetics of co-administered drugs that are P-gp substrates. nih.gov This property can also be harnessed to improve the bioavailability of drugs that are subject to P-gp mediated efflux. nih.gov
The design of novel derivatives of this compound can be guided by these metabolic principles. Strategies to modulate metabolism and enhance drug-like properties include:
Blocking Metabolic Hotspots: Introducing steric hindrance or replacing metabolically labile hydrogens with atoms like fluorine at sites prone to oxidation can block or slow down metabolic pathways. nih.gov
Modulating Physicochemical Properties: The piperazine and morpholine rings contribute to the polarity and basicity of the molecule, which in turn influences absorption, distribution, metabolism, and excretion (ADME) properties. preprints.orgresearchgate.net Fine-tuning these properties through structural modifications can optimize the pharmacokinetic profile.
Isosteric Replacements: Replacing parts of the molecule with isosteres can alter the metabolic profile while retaining the desired biological activity. This can be a strategy to avoid the formation of reactive metabolites. nih.gov
The following tables summarize key metabolic considerations and their implications for the development of this compound derivatives, based on findings from related compounds.
| Metabolic Pathway | Potential Metabolites | Implication for Compound Design | Reference |
| N-dealkylation | Morpholinopropyl-piperazine, Piperazine | Altered activity and clearance | nih.gov |
| Ring Oxidation | Lactam derivatives | Formation of more polar metabolites for excretion | researchgate.net |
| Ring Opening | N-(3-morpholinopropyl)ethylenediamine | Potential loss of activity | nih.gov |
| Bioactivation | Reactive iminium ions | Potential for toxicity; can be mitigated by substitution | nih.gov |
| Structural Modification Strategy | Rationale | Expected Outcome | Reference |
| Introduction of steric hindrance near nitrogen atoms | Block access for metabolic enzymes | Reduced rate of N-dealkylation and oxidation | nih.gov |
| Substitution with electron-withdrawing groups | Decrease electron density of the piperazine ring | Reduced potential for oxidative bioactivation | nih.gov |
| Isosteric replacement of the piperazine ring | Alter metabolic profile while maintaining scaffold function | Avoidance of piperazine-specific metabolic liabilities | nih.gov |
| Modification of the morpholinopropyl chain | Modulate lipophilicity and interaction with transporters | Optimized ADME properties | nih.govpreprints.org |
By integrating a thorough understanding of metabolic pathways into the design process, it is possible to develop derivatives of this compound with improved therapeutic potential and a more favorable safety profile.
Preclinical Development and Lead Optimization of 1 3 Morpholinopropyl Piperazine Analogues
In Vitro Biological Evaluation Methodologies
A cornerstone of preclinical drug development is the comprehensive in vitro assessment of synthesized compounds. This stage involves a battery of tests to determine the biological activity and potential therapeutic applications of the 1-(3-morpholinopropyl)piperazine analogues.
High-Throughput Screening Assays
High-throughput screening (HTS) is a pivotal initial step in drug discovery, enabling the rapid assessment of large compound libraries for biological activity. ufl.edu This automated process is crucial for identifying "hit" compounds that can be further optimized. ufl.edunih.gov For this compound analogues, HTS assays are designed to identify compounds with desired activities, such as the inhibition of specific enzymes or the modulation of receptor functions. nih.govnih.gov These assays are typically performed in multi-well plates and utilize robotics, advanced liquid handling systems, and sensitive detection methods to process thousands of compounds efficiently. ufl.edu The data generated from HTS helps to prioritize compounds for further, more detailed investigation in secondary screening and lead optimization phases. nih.gov
Cellular Antiproliferative Assays
To evaluate the potential of this compound analogues as anticancer agents, cellular antiproliferative assays are employed. These assays measure the ability of the compounds to inhibit the growth of various cancer cell lines. nih.govnih.gov
Commonly used methods include:
MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. nih.gov Cells are treated with the test compounds for a specific duration, after which the MTT reagent is added. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which is then quantified spectrophotometrically. nih.gov
Colony Formation Assay: This assay evaluates the long-term proliferative capacity of cancer cells following treatment with the compounds. nih.gov It assesses the ability of single cells to grow into colonies, providing insight into the cytostatic or cytotoxic effects of the analogues. nih.gov
For instance, a series of aminated quinolinequinones linked to piperazine (B1678402) analogs were screened against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). nih.gov The most potent compound, QQ1, demonstrated significant growth inhibition in renal cancer (ACHN) cells with an IC50 value of 1.5 µM. nih.gov Further studies on piperazine-containing pentacyclic triterpene derivatives also revealed promising antitumor activities against cell lines such as MCF-7, HeLa, and A549, with IC50 values ranging from 7.05 to 13.13 µM. nih.gov
Table 1: Antiproliferative Activity of Selected Piperazine Analogues
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| QQ1 | ACHN (Renal Cancer) | 1.5 nih.gov |
| OA derivative 25 | MCF-7, HeLa, A549 | 7.05–13.13 nih.gov |
| Asiatic acid derivative 26 | MCF-7, HeLa, A549 | 7.05–13.13 nih.gov |
| Compound 40 | HeLa, A-549 | 1.33, 1.86 nih.gov |
| Compound 47c | HeLa | 5.782 µg/mL nih.gov |
Enzyme and Receptor Binding Assays
To elucidate the mechanism of action of this compound analogues, enzyme and receptor binding assays are critical. These assays determine the affinity and selectivity of the compounds for specific molecular targets. For example, piperazine derivatives have been evaluated for their binding affinity to dopamine (B1211576) and serotonin (B10506) receptors in the context of developing multi-target antipsychotics. nih.gov One such derivative, compound 11, showed high affinity for D2, 5-HT1A, and 5-HT2A receptors, which are key targets in the treatment of psychosis. nih.gov
Similarly, binding studies have been conducted on sigma receptors, where a phenylacetamide derivative of piperazine (compound 17b) exhibited moderate affinity (Ki = 181 nM) and considerable selectivity for the σ1 receptor. nih.gov These assays typically involve radioligand binding, where a radioactively labeled compound known to bind to the target is displaced by the test compound, allowing for the determination of the test compound's binding affinity. nih.gov
Antimicrobial Susceptibility Testing
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. nih.govapjhs.com Analogues of this compound have been synthesized and evaluated for their potential antibacterial and antifungal activities. nih.govapjhs.com
Standard methods for antimicrobial susceptibility testing include:
Agar (B569324) Well Diffusion Method: This technique involves placing the test compound in a well made in an agar plate that has been inoculated with a specific microorganism. The diameter of the zone of inhibition around the well indicates the antimicrobial activity. researchgate.net
Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nanobioletters.com This is often determined using broth microdilution methods in 96-well plates. nanobioletters.com
For example, newly synthesized piperazine and morpholine (B109124) derivatives have demonstrated antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov One piperazine derivative, in particular, showed a broad spectrum of action with high inhibitory activity against all tested bacterial strains. preprints.org Another study reported that a piperazine derivative, PD-2, displayed activity against Pseudomonas aeruginosa and the fungus Candida albicans. nih.gov
Table 2: Antimicrobial Activity of a Piperazine Derivative
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Strain 1 | 21-29 preprints.org |
| Strain 2 | 21-29 preprints.org |
| ... | ... |
Ion Channel Activity Assays
Ion channels are crucial for a variety of physiological processes and represent important drug targets. mdpi.com Certain piperazine-based compounds have been investigated for their ability to modulate ion channel activity, particularly T-type calcium channels, which are implicated in pain signaling. nih.gov
Whole-cell patch-clamp recording is the gold standard for studying ion channel function. This electrophysiological technique allows for the measurement of ion currents through the channels in response to the application of test compounds. nih.gov In a study of 14 newly synthesized disubstituted piperazine derivatives, one compound (10e) was identified as a potent blocker of Cav3.2 T-type calcium channels, with an IC50 of approximately 4 micromolar. nih.gov This compound also showed some activity against Cav3.1 and Cav3.3 channels but had a weaker effect on high-voltage-activated Cav1.2 and Cav2.2 channels. nih.gov
In Vivo Pharmacological Evaluation in Animal Models
For instance, piperazine derivatives identified as potential antipsychotics have been evaluated in rodent models of psychosis. nih.govrsc.org Compound 11, which showed high affinity for key neurotransmitter receptors in vitro, was tested in mice. nih.gov It was found to reduce apomorphine-induced climbing and MK-801-induced hyperactivity, behaviors that are considered animal models of psychotic symptoms. nih.govrsc.org Furthermore, this compound demonstrated efficacy in the conditioned avoidance response (CAR) test, a classic preclinical model for antipsychotic activity. nih.govrsc.org
In the context of pain research, the T-type calcium channel blocker, compound 10e, was administered intrathecally to mice. nih.gov It was found to alleviate inflammatory pain induced by formalin and complete Freund's adjuvant, and this analgesic effect was absent in mice lacking the Cav3.2 channel, confirming its mechanism of action in vivo. nih.gov
These in vivo evaluations provide critical data that bridges the gap between initial laboratory findings and potential clinical applications, guiding the further development of this compound analogues as therapeutic agents.
Efficacy Studies in Relevant Disease Models (e.g., Epilepsy, Pain, Diabetes)
The therapeutic potential of this compound analogues has been explored in various disease models, leveraging the broad biological activities associated with the piperazine scaffold. nih.govscispace.com
Epilepsy: Derivatives of piperazine have been investigated for their anticonvulsant properties. For instance, a series of hybrid compounds incorporating a pyrrolidine-2,5-dione and a thiophene (B33073) ring, connected to a morpholinopropyl group, were synthesized and evaluated for their efficacy in epilepsy models. nih.gov One notable compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4), demonstrated significant anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure tests. nih.gov The MES test is a model for generalized tonic-clonic seizures, while the 6 Hz test is a model for focal seizures. nih.gov The efficacy of compound 4 was found to be superior to the reference drugs valproic acid and ethosuximide (B1671622) in these models. nih.gov
Table 1: Anticonvulsant Activity of Compound 4 in Preclinical Models. nih.gov
| Test | Compound 4 ED₅₀ (mg/kg) | Valproic Acid ED₅₀ (mg/kg) | Ethosuximide ED₅₀ (mg/kg) |
| MES Test | 62.14 | 252.7 | - |
| 6 Hz Test | 75.59 | 130.6 | 221.7 |
Pain: Recognizing that some antiepileptic drugs also exhibit efficacy in treating neuropathic pain, the antinociceptive activity of promising anticonvulsant compounds was assessed. nih.gov The writhing test and the hot plate test are common models used to evaluate potential analgesic effects.
Diabetes: The piperazine moiety is also a key feature in the design of potential antidiabetic agents. nih.gov Research has shown that certain aryl piperazine derivatives can promote glucose absorption. nih.gov For example, benzimidazole (B57391) derivatives containing morpholine and piperazine structures have been identified as α-glucosidase inhibitors, which could be effective in managing type II diabetes. nih.gov The inhibitory activity of these compounds against the α-glucosidase enzyme is a key measure of their potential efficacy. nih.gov
Assessment of Systemic Exposure and Pharmacokinetic Parameters
The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. nih.gov The piperazine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as increasing water solubility and oral bioavailability. nih.goveurekaselect.com
In the development of piperazine-based mTORC1 inhibitors, computational tools were used to predict the ADME properties of newly designed compounds. mdpi.com These in silico assessments can help in the early identification of candidates with favorable pharmacokinetic profiles, potentially reducing the attrition rate in later stages of drug development. mdpi.com The predicted properties include cell permeability and synthetic accessibility, which are important for oral bioavailability and cost-effective manufacturing, respectively. mdpi.com
Advanced Lead Optimization Strategies
To enhance the potency and drug-like properties of lead compounds, various advanced optimization strategies are employed.
Structure-Activity Relationship (SAR) Driven Optimization
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. nih.govnih.gov By systematically modifying different parts of a molecule, researchers can identify key structural features responsible for its pharmacological effects. nih.gov
In the development of piperazine derivatives, SAR studies have been instrumental. For example, in a series of piperazine derivatives with anxiolytic and antidepressant-like effects, the specific substitutions on the piperazine scaffold were found to be crucial for their activity. nih.gov Similarly, for piperazine-containing pentacyclic triterpene derivatives with antitumor activity, SAR studies revealed that the incorporation of an acyl piperazine moiety at a specific position significantly improved their bioactivity. nih.gov
Multivariate Optimization Approaches
Modern drug discovery often involves optimizing multiple parameters simultaneously, such as potency, selectivity, and pharmacokinetic properties. Multivariate optimization approaches, like quantitative structure-activity relationship (QSAR) modeling, are employed to handle this complexity. mdpi.com
For a series of piperazine derivatives designed as mTORC1 inhibitors, a QSAR study was conducted to develop mathematical models that correlate the structural features of the compounds with their inhibitory activity. mdpi.com These models, developed using multiple linear regression (MLR) and multiple non-linear regression (MNLR), help in predicting the activity of new, unsynthesized compounds and guide the design of more potent inhibitors. mdpi.com
Scaffold Hopping and Merging Approaches
Scaffold hopping is a powerful strategy in lead optimization where the core structure (scaffold) of a lead compound is replaced with a structurally different but functionally equivalent scaffold. nih.govresearchgate.net This can lead to novel compounds with improved properties, such as better intellectual property positioning and enhanced target engagement.
For instance, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based inhibitor to a pyrazole (B372694) core, resulting in compounds with improved physicochemical properties. nih.gov This strategy, often guided by computational modeling and X-ray crystallography, allows for the exploration of new chemical space while retaining the key interactions with the biological target. nih.govduke.edu
Application of Artificial Intelligence and Machine Learning in Lead Optimization
The primary goal in the lead optimization of this compound analogues is to enhance their efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity. AI and ML models contribute significantly to this multi-objective optimization challenge by learning from complex, high-dimensional datasets that encompass chemical structures, biological activities, and physicochemical properties. arxiv.orgnih.gov These models can then predict the properties of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing. preprints.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
The process involves generating a diverse set of molecular descriptors for each analogue, which quantify various aspects of their topology, geometry, and electronic properties. These descriptors, along with experimental activity data, are used to train the ML model. A well-validated QSAR model can then be used to predict the activity of new analogues, guiding chemists in deciding which structural modifications are most likely to improve potency. For instance, a QSAR study on arylpiperazine derivatives identified key structural features, such as hydrophobic regions and electron-withdrawing groups, that are crucial for their agonist activity at the 5-HT1A receptor. nih.gov
Predictive Modeling of ADMET Properties
A major hurdle in drug development is the failure of candidates in later stages due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. frontiersin.org AI and ML models are increasingly being used to predict these properties early in the lead optimization phase. preprints.org By training on large datasets of compounds with known ADMET characteristics, these models can forecast the likely pharmacokinetic and safety profiles of novel this compound analogues. This early-stage in silico assessment helps to deprioritize compounds that are likely to have unfavorable ADMET properties, saving significant time and resources. frontiersin.org
Generative Models for De Novo Design
Generative AI models represent a paradigm shift in drug discovery, moving from the screening of existing virtual libraries to the de novo design of entirely new molecules with desired properties. nih.govnih.gov For the lead optimization of this compound analogues, generative models like recurrent neural networks (RNNs) and generative adversarial networks (GANs) can be employed. nih.gov These models learn the underlying patterns in a given set of molecules and can then generate novel structures that are similar but distinct from the input data.
A particularly relevant strategy is "scaffold decoration," where the core this compound scaffold is kept constant while the model generates novel side chains to optimize interactions with the biological target and improve physicochemical properties. arxiv.org This approach allows for a focused exploration of the chemical space around a known active scaffold, increasing the probability of discovering highly potent and drug-like candidates. arxiv.orgyoutube.com
Data Tables
The following tables illustrate the types of data that are integral to the application of AI and ML in the lead optimization of this compound analogues.
Table 1: Exemplar Data for QSAR Modeling of this compound Analogues
| Analogue ID | Molecular Weight (Da) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Biological Activity (IC50, nM) |
| MPP-001 | 227.33 | 0.8 | 1 | 3 | 150 |
| MPP-002 | 241.36 | 1.2 | 1 | 3 | 125 |
| MPP-003 | 255.39 | 1.6 | 1 | 3 | 90 |
| MPP-004 | 269.41 | 2.0 | 1 | 3 | 75 |
| MPP-005 | 283.44 | 2.4 | 1 | 3 | 50 |
Table 2: Predicted ADMET Properties for Optimized Analogues
| Analogue ID | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Permeability (logBB) | Predicted Cytochrome P450 2D6 Inhibition | Predicted hERG Inhibition (pIC50) |
| MPP-Opt-01 | > 90% | 0.5 | Low | < 5 |
| MPP-Opt-02 | > 90% | 0.3 | Low | < 5 |
| MPP-Opt-03 | > 85% | 0.1 | Medium | 5.2 |
| MPP-Opt-04 | > 95% | 0.6 | Low | < 4.5 |
| MPP-Opt-05 | > 90% | 0.4 | Low | < 5 |
Future Directions and Research Perspectives for 1 3 Morpholinopropyl Piperazine
Novel Synthetic Approaches for Enhanced Chemical Space Exploration
Future research will likely focus on creating extensive libraries of 1-(3-morpholinopropyl)piperazine analogs to explore a wider chemical space and establish robust structure-activity relationships (SAR). Modern synthetic methodologies can be employed to efficiently generate diverse derivatives.
Key synthetic strategies may include:
N-Functionalization: The secondary amine in the piperazine (B1678402) ring is a prime target for modification. Established methods for creating N-alkyl derivatives include nucleophilic substitution on alkyl halides or sulfonates and reductive amination. mdpi.com For N-aryl derivatives, palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are principal methods for forming the C-N bond with various aromatic and heteroaromatic systems. mdpi.com
Scaffold Modification: While derivatization of the terminal morpholine (B109124) and piperazine rings is straightforward, more complex approaches could involve modifying the propyl linker or the heterocyclic rings themselves. For instance, palladium-catalyzed carboamination reactions have been used to synthesize piperazine cores in high yields. researchgate.net
Combinatorial Chemistry: Employing combinatorial approaches, where diverse building blocks are systematically combined, can rapidly generate large libraries of analogs. Techniques like click synthesis, which has been used to create benzothiazole-piperazine-1,2,3-triazole hybrids, could be adapted to the this compound scaffold to introduce a wide range of functional groups and heterocyclic motifs. nih.gov
These approaches will enable the synthesis of novel compounds with varied electronic, steric, and lipophilic properties, which is crucial for optimizing pharmacological activity and pharmacokinetic profiles.
Advanced Pharmacological Screening for Identification of New Therapeutic Applications
While the initial applications of a compound might be limited, advanced pharmacological screening can uncover novel therapeutic uses. The dual morpholine-piperazine structure is a feature found in compounds with a wide array of biological activities, suggesting that derivatives of this compound could be effective against multiple diseases. researchgate.netmdpi.com
Future screening efforts should include:
Anticancer Activity: Piperazine and morpholine derivatives have shown promise as antitumor agents. researchgate.netnih.gov Screening new analogs against a broad panel of human cancer cell lines, such as those for lung, breast, and colon cancer, could identify potent and selective anticancer agents. nih.gov Subsequent mechanistic studies, including cell cycle analysis and apoptosis assays, would be essential to determine the mode of action. nih.gov
Anti-inflammatory and Antihistamine Activity: Novel piperazine derivatives have been identified with significant anti-inflammatory and antihistamine properties, capable of inhibiting the production of inflammatory mediators like nitrite (B80452) and tumor necrosis factor-alpha (TNF-α). nih.gov A focused screening campaign could evaluate the potential of this compound analogs in these areas.
Antimicrobial and Antidiabetic Properties: The piperazine scaffold is present in various antimicrobial and antidiabetic agents. preprints.orgmdpi.com Screening against a panel of pathogenic bacteria and fungi, as well as in assays for α-glucosidase inhibition or modulation of insulin-related pathways, could reveal new leads for infectious diseases and metabolic disorders. preprints.orgmdpi.com
High-throughput screening (HTS) of the synthesized libraries against diverse biological targets will be instrumental in identifying new and unexpected therapeutic applications for this class of compounds.
Integrated Computational and Experimental Approaches for Rational Drug Design
The integration of computational modeling with experimental validation is a cornerstone of modern drug discovery. For this compound, these approaches can guide the design of more potent and selective analogs, reducing the time and cost associated with traditional trial-and-error methods.
Key integrated strategies include:
Molecular Docking and Pharmacophore Modeling: Computational docking studies can predict how analogs of this compound bind to specific protein targets. By identifying key interactions, such as hydrogen bonds or salt bridges with crucial amino acid residues like Glu172 in the sigma-1 receptor, researchers can rationally design modifications to enhance binding affinity. nih.gov Pharmacophore models can define the essential structural features required for activity, guiding the design of new molecules with a higher probability of success. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the predicted binding poses and revealing the influence of the compound on protein conformation. nih.gov
In Silico ADME Prediction: Before synthesis, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds. nih.gov This allows chemists to prioritize analogs with favorable drug-like properties, such as good oral bioavailability and metabolic stability, and to flag potential liabilities, such as the bioactivation observed in some piperazine derivatives. nih.govnih.gov
This iterative cycle of computational design, chemical synthesis, and biological testing allows for the rapid optimization of lead compounds based on a deep understanding of their structure-activity relationships.
Development of Targeted Delivery Systems and Prodrug Strategies
Even a highly potent compound can fail if it cannot be delivered effectively to its site of action or if it has an unfavorable pharmacokinetic profile. Future research should explore advanced formulation and delivery strategies for derivatives of this compound.
Targeted Nanocarriers: Encapsulating active compounds within nanocarriers like liposomes or micelles can improve solubility, prolong circulation time, and enable targeted delivery to diseased tissues. nih.gov By attaching specific ligands to the surface of these nanoparticles, they can be directed to receptors overexpressed on cancer cells or other pathological sites, thereby increasing efficacy and reducing off-target side effects. nih.gov
Prodrug Development: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. This strategy can be used to overcome issues such as poor membrane permeability or rapid metabolism. For example, Aripiprazole Lauroxyl is a long-acting injectable prodrug of the piperazine-containing drug Aripiprazole. mdpi.com A similar approach could be applied to promising this compound analogs to improve their therapeutic index and patient compliance.
These strategies focus not just on the intrinsic activity of the molecule but also on optimizing its performance within a complex biological system.
Addressing Challenges in Compound Development and Translational Research
The path from a promising lead compound to a clinically approved drug is fraught with challenges. Proactively addressing these hurdles is critical for the successful translation of research findings.
Metabolic Stability and Bioactivation: Piperazine rings can be susceptible to metabolic transformations, some of which may lead to the formation of reactive metabolites that can covalently bind to proteins, a potential source of toxicity. nih.gov Early metabolic studies using liver microsomes are crucial to identify such liabilities. Understanding the mechanism of bioactivation can guide the redesign of analogs to block metabolic hot spots and reduce the risk of toxicity. nih.gov
Selectivity and Off-Target Effects: Many piperazine-containing compounds interact with multiple receptors. While polypharmacology can sometimes be beneficial, off-target effects are often a source of adverse events. Future research must involve comprehensive selectivity profiling against a panel of receptors and enzymes to ensure that the therapeutic action is achieved without unacceptable side effects.
Translational Research: A significant challenge in drug development is the translation of efficacy from in vitro models to in vivo animal studies and ultimately to human patients. This requires the development of robust animal models of disease that are predictive of the human condition. Careful pharmacokinetic and pharmacodynamic (PK/PD) studies are essential to establish a clear link between drug exposure and therapeutic effect, guiding the selection of appropriate candidates for clinical development.
By focusing on these key areas, researchers can systematically overcome the obstacles inherent in drug discovery and unlock the full therapeutic potential of novel compounds derived from the this compound scaffold.
Table of Mentioned Compounds
Q & A
Q. What are the standard synthetic routes for preparing 1-(3-Morpholinopropyl)Piperazine derivatives, and how can reaction conditions be optimized for yield?
Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine, sodium ascorbate, and CuSO₄·5H₂O in a H₂O:DCM (1:2) solvent system . Optimization strategies include:
- Reagent ratios : Use 1.2 equiv. of azide derivatives to ensure complete alkyne conversion.
- Reaction monitoring : Track progress via TLC (hexane:ethyl acetate, 1:2).
- Purification : Silica gel chromatography (ethyl acetate:hexane, 1:8) improves yield and purity.
Q. Key Reaction Parameters :
| Parameter | Optimal Condition |
|---|---|
| Catalyst (CuSO₄·5H₂O) | 0.3 equiv. |
| Temperature | Ambient (25°C) |
| Reaction Time | 2 hours |
Q. Which analytical techniques are most effective for characterizing piperazine-based compounds, and how can they differentiate structural isomers?
Answer: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Raman Microspectroscopy are widely used. GC-EI-MS identifies fragmentation patterns (e.g., m/z 154 for benzylpiperazines), while Raman spectroscopy distinguishes isomers via spectral shifts (e.g., 3-TFMPP vs. 4-TFMPP) .
Q. Comparison of Techniques :
| Technique | Strengths | Limitations |
|---|---|---|
| GC-EI-MS | High sensitivity for trace analysis | Requires derivatization |
| Raman Microspectroscopy | Non-destructive; no sample prep | Lower resolution for complex mixtures |
For isomer differentiation, use multivariate analysis (e.g., Principal Component Analysis (PCA) on Raman spectra at 20 mW laser power and 128 scans) to separate trifluoromethylphenyl isomers (PC4 explains 99% variance) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in receptor binding data for piperazine derivatives with structural analogs?
Answer: Discrepancies often arise from isomer interference or metabolite activity. For example, 1-(3-chlorophenyl)piperazine (mCPP) acts as a serotonin receptor agonist (5-HT2B/2C) but is also a metabolite of trazodone, complicating in vivo data interpretation . Methodological solutions include:
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-5-HT) to quantify receptor affinity.
- Metabolite profiling : Employ LC-MS/MS to distinguish parent compounds from metabolites in plasma .
- Isomer-specific analysis : Use chiral columns in HPLC to separate enantiomers (e.g., 3-CPP vs. 4-CPP) .
Q. Case Study :
| Compound | Receptor Affinity (Ki, nM) |
|---|---|
| mCPP | 5-HT2B: 12 ± 3 |
| TFMPP | 5-HT1A: 280 ± 40 |
Q. What advanced multivariate statistical methods are recommended for interpreting spectral data of piperazine analogs in forensic analysis?
Answer: Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) are critical for spectral interpretation. For example, Raman spectra of 28 piperazine analogs were analyzed using PCA to reduce dimensionality, followed by LDA to classify isomers (e.g., 2-TFMPP vs. 3-TFMPP) with >95% accuracy .
Q. Workflow :
Data Acquisition : Collect Raman spectra at 20 mW laser power and 256 scans.
Preprocessing : Normalize peak intensities and align spectral features.
PCA : Extract principal components (PC1–PC5 explain >95% variance).
LDA : Classify isomers using discriminant functions.
Q. Example PCA Results :
| Isomer Group | Variance Explained (PC) |
|---|---|
| Benzylpiperazines | PC2: 99% |
| Chlorophenylpiperazines | PC3: 99% |
Q. How do thermodynamic studies complement crystallographic data in understanding piperazine-metal complexation?
Answer: Crystallography reveals binding geometries (e.g., N,N'-bis(2-hydroxyethyl)piperazine coordinating Pt²⁺), while potentiometric titration provides thermodynamic stability constants (log K) for metal complexes (e.g., Pr³⁺ vs. Pd²⁺) .
Q. Methodological Integration :
- Crystallography : Resolve coordination modes (e.g., octahedral vs. square planar).
- Potentiometry : Measure log K in constant ionic medium (0.1 M KCl) at 25°C.
- Applications : Design selective metal chelators for antitumor activity (e.g., Pt-piperazine complexes against leukemia L1210).
Q. Stability Constants :
| Metal Ion | log K (Piperazine Ligand) |
|---|---|
| Pd²⁺ | 8.2 ± 0.3 |
| Pr³⁺ | 5.7 ± 0.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
